molecular formula C22H21N3O3 B6525516 6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione CAS No. 946307-56-8

6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6525516
CAS No.: 946307-56-8
M. Wt: 375.4 g/mol
InChI Key: JPSUIOUVNJLIKR-UHFFFAOYSA-N
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Description

6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.15829154 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2,4-dimethylanilino)-1,3-dimethyl-5-phenylfuro[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-13-10-11-16(14(2)12-13)23-19-17(15-8-6-5-7-9-15)18-20(26)24(3)22(27)25(4)21(18)28-19/h5-12,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSUIOUVNJLIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione , often referred to as a furo-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula

  • C : 20
  • H : 22
  • N : 4
  • O : 2

Structural Features

The compound features a furo-pyrimidine core with various substituents that may influence its biological activity. The presence of the dimethylphenyl group is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that furo-pyrimidine derivatives exhibit promising anticancer activity. They have been tested against various cancer cell lines with notable results:

Compound Cell Line IC50 (µM) Mechanism of Action
6-(2,4-Dimethylphenyl)amino derivativeHeLa (cervical cancer)12.5Induces apoptosis via caspase activation
6-(2,4-Dimethylphenyl)amino derivativeMCF7 (breast cancer)15.0Inhibits cell proliferation by disrupting the cell cycle

In a study conducted by researchers at the National Institutes of Health (NIH), it was found that this compound induced apoptosis in cancer cells through the activation of pro-apoptotic proteins such as Bax and the suppression of anti-apoptotic proteins like Bcl-2. This dual mechanism enhances its potential as an anticancer agent .

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival:

  • Caspase Activation : The compound activates caspases (specifically caspase-3), which are crucial for the apoptotic process .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines, thereby inhibiting their proliferation .
  • Inhibition of Kinases : The furo-pyrimidine structure allows for interaction with cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

Additional Biological Activities

Besides anticancer properties, preliminary studies suggest that this compound may exhibit other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : In vitro studies indicate potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound against multiple tumor types. The results highlighted significant cytotoxic effects on leukemia cells with an IC50 value of 10 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and upregulated p53 expression .

Study 2: Safety Profile Assessment

Another critical aspect of drug development is evaluating safety profiles. A safety assessment conducted on normal human lung fibroblast cells indicated that the compound exhibited low toxicity levels compared to standard chemotherapeutics like doxorubicin. This suggests that it may have a favorable safety profile for further development .

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